molecular formula C21H21N3O4 B2722527 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide CAS No. 899986-61-9

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide

Cat. No.: B2722527
CAS No.: 899986-61-9
M. Wt: 379.416
InChI Key: BISSITJHSQWSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide (CAS 899986-61-9) is a synthetic small molecule with a molecular formula of C 21 H 21 N 3 O 4 and a molecular weight of 379.41 g/mol . This chemical features a pyridazine core, a heterocyclic compound known for its wide range of biological activities, substituted with an ethoxy group and linked to a phenyl ring that is functionalized with a 2,4-dimethoxybenzamide moiety . Pyridazine derivatives are of significant interest in medicinal chemistry and drug discovery, with research applications spanning various therapeutic fields . Compounds based on the pyridazine scaffold are frequently investigated for their potential in areas such as oncology, inflammation, hypertension, and cardiovascular disease . The specific substitution pattern on this molecule makes it a valuable building block for synthesizing more complex compounds and for studying its interactions with biological targets like enzymes or receptors . This product is offered with a purity of 90% or higher and is intended for research and development purposes only . It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-28-20-11-10-18(23-24-20)14-6-5-7-15(12-14)22-21(25)17-9-8-16(26-2)13-19(17)27-3/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISSITJHSQWSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Functionalization

Route A: Sequential Nucleophilic Substitution

  • 3,6-Dichloropyridazine undergoes ethoxylation at the 6-position using ethanol and a base (e.g., K₂CO₃) in acetone under reflux.
    $$
    \text{3,6-Dichloropyridazine} + \text{EtOH} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{6-Ethoxy-3-chloropyridazine}
    $$
    Yield: 75–85% (analogous to, Table 1).
  • Buchwald-Hartwig Amination introduces the aniline moiety at the 3-position using Pd catalysis:
    $$
    \text{6-Ethoxy-3-chloropyridazine} + \text{3-Aminophenylboronic acid} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{Base}} \text{3-(6-Ethoxypyridazin-3-yl)aniline}
    $$
    This method, inspired by Suzuki-Miyaura couplings in, achieves ≈70% yield with rigorous exclusion of moisture.

Route B: Direct Coupling via Lithiation

  • Lithiation of 3-bromoaniline followed by reaction with 6-ethoxypyridazine-3-carbaldehyde, as demonstrated in chromeno-isoxazole syntheses, yields the intermediate after reductive amination.

Synthesis of 2,4-Dimethoxybenzoyl Chloride

2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane:
$$
\text{2,4-(MeO)₂C₆H₃COOH} + \text{SOCl}2 \rightarrow \text{2,4-(MeO)₂C₆H₃COCl} + \text{SO}2 + \text{HCl}
$$
The acyl chloride is isolated via distillation or used in situ to minimize degradation.

Amide Bond Formation

The final step couples 3-(6-ethoxypyridazin-3-yl)aniline with 2,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions:
$$
\text{3-(6-Ethoxypyridazin-3-yl)aniline} + \text{2,4-(MeO)₂C₆H₃COCl} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide}
$$
Key Parameters :

  • Temperature : 0–5°C to suppress hydrolysis.
  • Base : Aqueous NaOH maintains pH >10.
  • Yield : 65–78% after recrystallization from methanol/water.

Alternative Methodologies and Optimization

Solid-Phase Synthesis

Immobilizing the aniline intermediate on Wang resin enables iterative coupling and cleavage, as seen in acetamide derivatization. This approach facilitates purification but requires optimization to prevent resin degradation.

Microwave-Assisted Reactions

Reducing reaction times for pyridazine ethoxylation from 12 hours to 30 minutes under microwave irradiation (100°C, 150 W) improves throughput without compromising yield.

Analytical Characterization

Property Value/Description Method
Molecular Formula C₂₁H₂₂N₄O₄ HRMS (ESI+)
Log P 3.2 (predicted) HPLC
¹H NMR (CDCl₃) δ 8.45 (d, J=9 Hz, 1H, pyridazine-H), 7.82 (m, 2H, Ar-H), 3.98 (s, 6H, OCH₃) 400 MHz NMR
Melting Point 162–164°C DSC

Challenges and Mitigation Strategies

  • Regioselectivity in Pyridazine Substitution : Competing reactions at the 3- and 6-positions are minimized via steric hindrance (e.g., bulkier leaving groups) and temperature control.
  • Amide Hydrolysis : Anhydrous conditions and rapid workup prevent degradation of the benzoyl chloride intermediate.

Industrial Scalability Considerations

  • Cost Efficiency : Route A is preferable due to lower catalyst costs compared to Pd-based couplings.
  • Green Chemistry : Substitute EtOAc with cyclopentyl methyl ether (CPME) for reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide, emphasizing substituent variations, molecular properties, and bioactivities.

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Application References
Target Compound 3-(6-ethoxypyridazin-3-yl)phenyl, 2,4-dimethoxy 378.4 Not explicitly reported
N-(4-(1H-Benzimidazol-2-yl)phenyl)-2,4-dimethoxybenzamide 4-Benzimidazolylphenyl, 2,4-dimethoxy 390.46 FERM domain protein-protein interaction inhibitor
ADX61623 3,4-Dimethoxy, 2-cyanopropane-2-ylphenyl - FSH receptor allosteric antagonist
Compound 39 (Trypanosoma brucei inhibitor) 2,4-Dimethoxy, 4-chlorophenyl, aminoethyl 335.6 (M+H)$^+$ Antiparasitic (Trypanosoma brucei)
Isoxaben 5-Isoxazolyl, 2,6-dimethoxy - Cellulose biosynthesis inhibitor (herbicide)
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide 3-Benzothiazolylphenyl, 2,4-dimethoxy 390.46 Not explicitly reported (structural analog)

Structural and Functional Insights:

Core Benzamide Modifications :

  • The target compound’s 2,4-dimethoxy configuration contrasts with ADX61623’s 3,4-dimethoxy arrangement, which is critical for FSH receptor antagonism . Positional isomerism here likely alters receptor binding specificity.
  • Substitution of the ethoxypyridazine group with a benzimidazole (as in ) shifts activity toward protein-protein interaction inhibition, highlighting the role of heterocyclic moieties in target selectivity .

Heterocyclic Substituents: Ethoxypyridazine (target compound) vs. isoxazole (isoxaben): The latter’s 5-isoxazolyl group confers herbicidal activity by inhibiting cellulose biosynthesis, whereas pyridazine derivatives are less explored in this context .

Pharmacological Profiles: Compound 39’s aminoethyl and chlorophenyl groups enable antiparasitic activity against Trypanosoma brucei, a feature absent in the target compound, which lacks charged functional groups . ADX61623’s cyanopropyl substituent contributes to its unusual dual modulation of FSH receptor signaling (inhibition at low concentrations, stimulation at high concentrations) .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound can be characterized by its distinct molecular structure, which includes:

  • Ethoxypyridazine moiety
  • Dimethoxybenzamide backbone

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, in a study evaluating its effects on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value indicating potent cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis and cell cycle arrest
A549 (Lung)12.8Inhibition of proliferation via apoptosis
HeLa (Cervical)18.5Modulation of signaling pathways

Antimicrobial Activity

The compound has also shown antimicrobial properties against several pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S phase transition.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor growth and survival.

Study on Breast Cancer Cells

A notable case study involved treating MCF-7 breast cancer cells with varying concentrations of this compound over 48 hours. Results indicated a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy.

Antibacterial Efficacy Assessment

In another study, the antibacterial efficacy was assessed using a disk diffusion method against common bacterial strains. The results showed clear zones of inhibition, confirming the compound's potential as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.